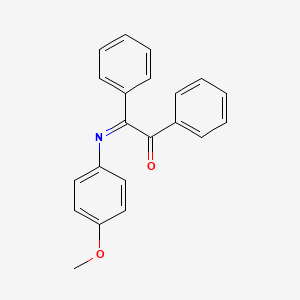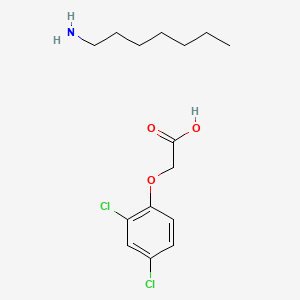
S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate: is an organophosphorus compound characterized by the presence of a phosphonodithioate group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate typically involves the reaction of p-tert-butylphenol with ethyl phosphonodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonothioate or phosphonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphonothioate or phosphonate derivatives.
Substitution: Various substituted phosphonodithioates.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters.
Biology: In biological research, it is used to study enzyme inhibition and as a probe for understanding biochemical pathways involving phosphorus-containing compounds.
Industry: In the agricultural industry, it is used as an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate involves its interaction with biological molecules, particularly enzymes. The phosphonodithioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as a pesticide, where it inhibits key enzymes in pests.
Comparison with Similar Compounds
O-Ethyl methylphosphonothioic acid: An organophosphate compound used in the synthesis of pesticides and nerve agents.
tert-Butylphenolic derivatives: Compounds containing tert-butylphenol groups, known for their bioactivity.
Uniqueness: S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate is unique due to its specific phosphonodithioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
329-21-5 |
|---|---|
Molecular Formula |
C14H23OPS2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl)sulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H23OPS2/c1-6-15-16(17,7-2)18-13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
MRARSQDSGPVQSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)SC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

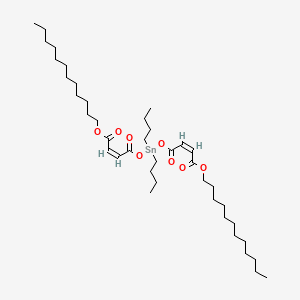

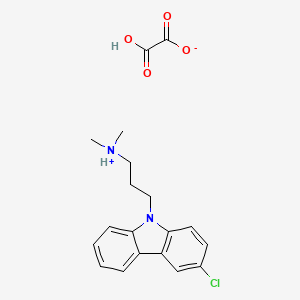
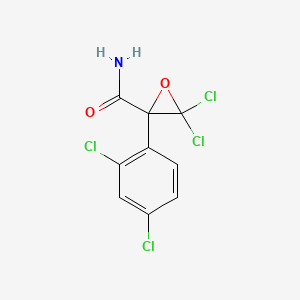


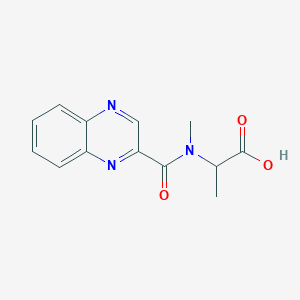
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
